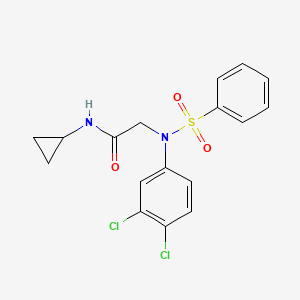
N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DCPG, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of glycine transporter inhibitors and has been shown to have promising effects on various neurological disorders.
Mecanismo De Acción
N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a selective inhibitor of glycine transporter-1 (GlyT1), which is responsible for the reuptake of glycine in the synaptic cleft. By inhibiting GlyT1, N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide increases the availability of glycine, which in turn enhances the function of N-methyl-D-aspartate (NMDA) receptors. This leads to an increase in the release of neurotransmitters such as dopamine and serotonin, which are involved in various neurological processes.
Biochemical and Physiological Effects:
N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects on the brain. It enhances the activity of NMDA receptors, which are involved in learning and memory processes. It also increases the levels of dopamine and serotonin, which are involved in mood regulation and emotional processing. N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to reduce the activity of the stress hormone, cortisol, which is involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a selective inhibitor of GlyT1, which makes it a useful tool for studying the role of glycine in various neurological processes. It has also been shown to have a good safety profile and low toxicity, which makes it suitable for in vivo studies. However, N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has some limitations, such as its poor solubility in water, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are several future directions for research on N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is its potential therapeutic applications in various neurological disorders. Further studies are needed to investigate its efficacy and safety in clinical trials. Another area of interest is the development of new analogs of N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide with improved pharmacokinetic properties, such as increased solubility and bioavailability. Finally, there is a need for further studies to elucidate the mechanisms underlying the effects of N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide on various neurological processes.
Métodos De Síntesis
The synthesis of N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a multi-step process that involves the reaction of cyclopropylamine with 3,4-dichlorophenyl isocyanate, followed by the reaction with phenylsulfonyl chloride. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, depression, anxiety, and epilepsy. It has been shown to improve cognitive function, reduce anxiety and depression-like behavior, and suppress seizures in animal models.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c18-15-9-8-13(10-16(15)19)21(11-17(22)20-12-6-7-12)25(23,24)14-4-2-1-3-5-14/h1-5,8-10,12H,6-7,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVKJBAPRQXGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-cyclopropylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

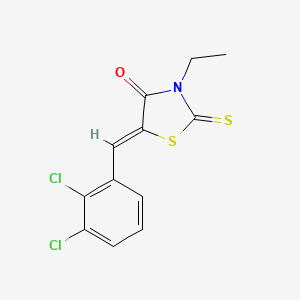
![3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B5142110.png)
![5-[2-(allyloxy)-5-chlorobenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142112.png)
![1-[(4-bromophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5142119.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5142127.png)
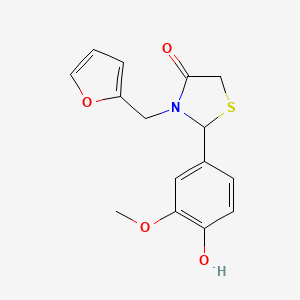
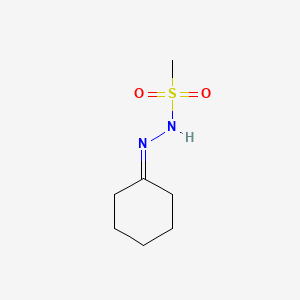
![2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5142145.png)
![2-nitro-5-[(2-propyn-1-yloxy)methyl]-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B5142152.png)
![3-chloro-4-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5142155.png)
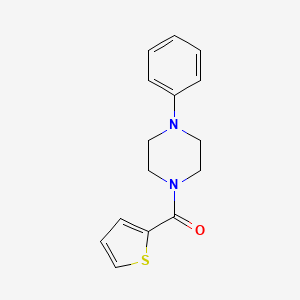
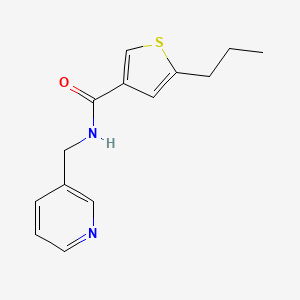
![5-[(2,6-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5142180.png)
![ethyl 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5142203.png)